![molecular formula C10H8BrN3O B13913000 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde](/img/structure/B13913000.png)
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde typically involves multiple steps. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The process begins with the bromination of toluene to form 4-bromotoluene.
Triazole Ring Formation: The bromophenyl intermediate is then reacted with hydrazine hydrate and formic acid to form the triazole ring.
Aldehyde Introduction: Finally, the triazole compound is oxidized using an appropriate oxidizing agent, such as pyridinium chlorochromate (PCC), to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products Formed
Oxidation: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid.
Reduction: 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol.
Substitution: 4-[(4-Azidophenyl)methyl]-1,2,4-triazole-3-carbaldehyde.
Aplicaciones Científicas De Investigación
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The bromophenyl group enhances the compound’s binding affinity and specificity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to irreversible inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-thione: Similar structure but with a thione group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
4-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde is unique due to its aldehyde group, which allows it to participate in specific chemical reactions that other similar compounds cannot. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
4-[(4-bromophenyl)methyl]-1,2,4-triazole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c11-9-3-1-8(2-4-9)5-14-7-12-13-10(14)6-15/h1-4,6-7H,5H2 |
Clave InChI |
LTVNESTXSWDPCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=NN=C2C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![Methyl[1-(3-methylpyridin-2-yl)ethyl]amine](/img/structure/B13912925.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)
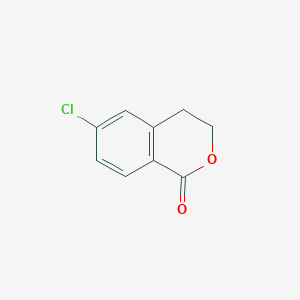

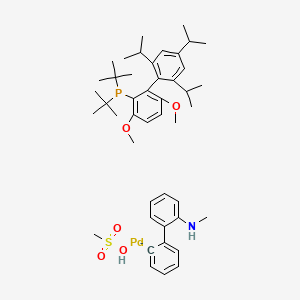
![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)
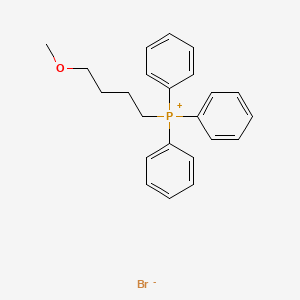
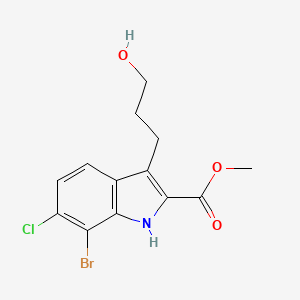
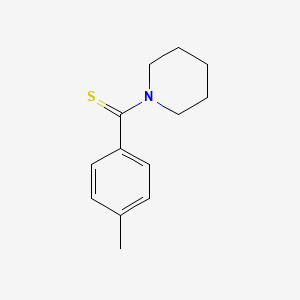
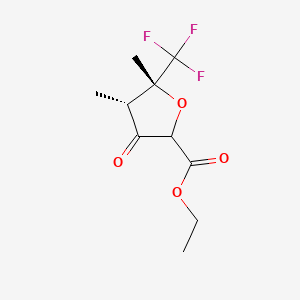
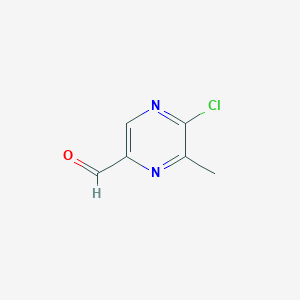
![6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13912978.png)
